1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)-
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Overview
Description
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- is a complex organic compound with the molecular formula C12H14O and a molecular weight of 174.2390 . This compound is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form more saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are frequently employed.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, saturated hydrocarbons, and various substituted derivatives .
Scientific Research Applications
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: Another related compound with a different substitution pattern.
Uniqueness
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-6-methyl-, (1alpha,4alpha,9S*)- is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its isomers and related compounds .
Properties
CAS No. |
16306-85-7 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-methyltricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-ol |
InChI |
InChI=1S/C12H14O/c1-7-2-3-8-9-4-5-10(12(9)13)11(8)6-7/h2-3,6,9-10,12-13H,4-5H2,1H3 |
InChI Key |
ANPDCXWZMJIATJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3CCC2C3O |
Origin of Product |
United States |
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